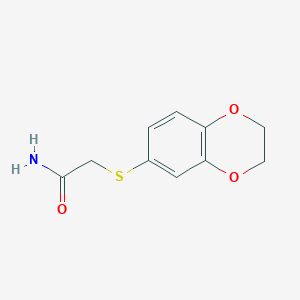

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide

Beschreibung

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide is a sulfur-containing acetamide derivative featuring a 1,4-benzodioxin core. The benzodioxin moiety consists of a fused bicyclic structure with two oxygen atoms in a 1,4-dioxane configuration, contributing to its electron-rich aromatic system. The sulfanyl (-S-) group at the 6-position of the benzodioxin ring is linked to an acetamide (-NHCOCH₃) group, enabling hydrogen bonding and interactions with biological targets. This compound serves as a scaffold for drug discovery, with modifications to its substituents often explored to optimize pharmacological properties such as solubility, bioavailability, and target affinity .

Eigenschaften

Molekularformel |

C10H11NO3S |

|---|---|

Molekulargewicht |

225.27 g/mol |

IUPAC-Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C10H11NO3S/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H2,11,12) |

InChI-Schlüssel |

YFOACYXAGHCTEG-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC2=C(O1)C=CC(=C2)SCC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with thioacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism by which 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

The structural and functional diversity of benzodioxin-based acetamides allows for extensive comparisons. Below, analogous compounds are analyzed based on substituent variations, molecular properties, and reported bioactivities.

Structural Variations and Molecular Properties

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide | -S- linkage to acetamide | C₁₀H₁₁NO₃S | 225.26 | Core Compound |

| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Triazole ring with pyridinyl and ethyl groups | C₁₉H₁₈N₄O₃S₂ | 422.51 | |

| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide | Thiadiazole ring with naphthylmethylsulfanyl | C₂₂H₁₈N₂O₃S₃ | 466.60 | |

| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | 4-Chlorophenylsulfonyl and 3,5-dimethylphenyl groups | C₂₅H₂₄ClN₂O₅S | 507.99 | |

| 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3-methylphenyl)acetamide | Phenylsulfonyl and 3-methylphenyl groups | C₂₃H₂₂N₂O₅S | 438.50 |

Key Observations :

- Electron-Withdrawing vs.

- Heterocyclic Additions : Triazole (e.g., ) and thiadiazole (e.g., ) substituents introduce nitrogen and sulfur atoms, enhancing molecular complexity and interaction with enzymes or receptors.

2.2.1. Anti-Diabetic Activity

- α-Glucosidase Inhibition: 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide (7i): IC₅₀ = 86.31 ± 0.11 µM . 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(2,6-dimethylphenyl)acetamide (7k): IC₅₀ = 81.12 ± 0.13 µM . Reference (Acarbose): IC₅₀ = 37.38 ± 0.12 µM .

2.2.2. Antimicrobial Activity

- Low hemolytic activity (<10%), indicating selectivity for microbial cells over mammalian cells .

2.2.3. Structural-Activity Relationships (SAR)

- Sulfonyl vs. Sulfanyl Groups : Sulfonyl-containing derivatives (e.g., ) show stronger antimicrobial activity compared to sulfanyl analogs, likely due to enhanced electrophilicity and membrane penetration.

- Substituent Position : Para-substituted phenyl groups (e.g., 4-chlorophenyl in ) improve activity over ortho or meta positions, possibly due to steric and electronic effects.

Biologische Aktivität

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11NO3S

- Molecular Weight : 225.27 g/mol

- CAS Number : 565773

Biological Activity

The biological activity of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research has demonstrated that compounds containing the benzodioxin moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodioxin can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

There is emerging evidence suggesting that 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide may possess anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways . Additionally, it has been reported to inhibit tumor growth in animal models, suggesting its potential as a chemotherapeutic agent.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Modulation of Cell Signaling Pathways : It appears to affect various signaling pathways that regulate apoptosis and cell cycle progression.

Case Studies

Several case studies have highlighted the efficacy of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide in clinical and preclinical settings:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Study :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.